molecular formula C15H22N2O4S B5889123 N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide

N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide

Cat. No.: B5889123
M. Wt: 326.4 g/mol
InChI Key: YCJSYWIEAIOJLO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes an ethoxyphenyl group and a pyrrolidinone moiety, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: This step involves the ethoxylation of a phenyl ring, usually through a nucleophilic substitution reaction.

    Pyrrolidinone Formation: The pyrrolidinone moiety can be synthesized through the cyclization of an appropriate amine with a carbonyl compound.

    Sulfonamide Formation: The final step involves the reaction of the ethoxyphenyl intermediate with the pyrrolidinone derivative in the presence of a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as an antibacterial or antiviral agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby exerting their antibacterial effects. The presence of the pyrrolidinone moiety may also influence its interaction with biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
  • N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Uniqueness

N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide is unique due to the specific combination of its functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The ethoxy group, in particular, can influence the compound’s solubility and interaction with biological membranes.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-21-14-8-6-13(7-9-14)17(22(2,19)20)12-15(18)16-10-4-5-11-16/h6-9H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJSYWIEAIOJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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